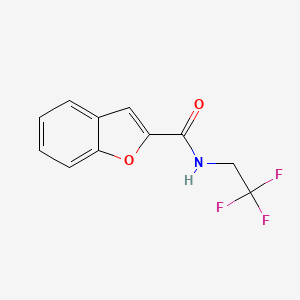

N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, commonly known as TFB, is a chemical compound used in various research and industrial applications. It is a part of a new series of benzofuran derivatives .

Synthesis Analysis

The synthesis of benzofuran derivatives, including N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, involves the use of 1 H-NMR, 13 C-NMR, elemental analysis, and IR to confirm the structures of the produced compounds . The synthesis of these compounds has been performed as part of research into new benzofuran hybrids .Molecular Structure Analysis

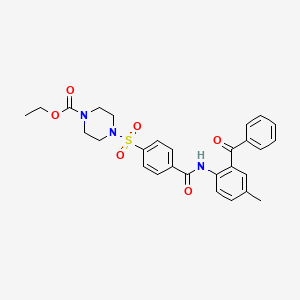

The molecular formula of N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide is C11H8F3NO2. The molecular weight is 243.185. Further details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

Benzofuran derivatives, including N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, have been involved in various organic synthesis reactions . These reactions focus on the types of reactions and the stereoselectivity of products .Scientific Research Applications

Organic Synthesis and Fluorine Chemistry

The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds. While naturally fluorinated organics are rare, selectively introducing fluorine atoms or fluorine-containing groups into organic molecules is crucial for pharmaceutical and synthetic chemists. N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide (trifluoroethylisatin ketimine) has garnered attention as a fluorine-containing synthon since its development in 2015 . Researchers explore its involvement in various organic synthesis reactions, emphasizing reaction types, stereoselectivity of products, and its potential applications in this field.

Trifluoromethylation Reactions

Trifluoromethyl (CF₃) groups significantly impact drug molecules’ properties, affecting fat solubility, metabolic stability, and biological activities. Trifluoromethyl groups are prevalent in bioactive molecules and lead compound structures, with diverse activities such as protease inhibition, anticancer effects, anti-HIV properties, and more .

Isoxazoline Indolizine Amides

N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide serves as a precursor for synthesizing isoxazoline indolizine amides. These molecules exhibit antimicrobial activity, making them promising candidates for new antibiotic development.

Cascade Reactions and Cycloadditions

Researchers have explored cascade reactions and cycloadditions involving trifluoroethylisatin ketimine. For instance, chiral primary amine catalysts can facilitate remote regioselective asymmetric [3 + 2] cycloaddition reactions with cyclic 2,4-dienones, leading to interesting products .

Functional Materials and Beyond

Beyond drug-related applications, researchers explore the incorporation of trifluoroethylisatin ketimine into functional materials. Its unique fluorine content may contribute to improved material properties, such as solubility, stability, and reactivity.

Mechanism of Action

Future Directions

Benzofuran compounds, including N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, have attracted the attention of many chemists due to their wide range of applications in medicinal chemistry, pesticides, functional materials, and other fields . They are expected to continue to be a focus of research and development in the future .

properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-10(16)9-5-7-3-1-2-4-8(7)17-9/h1-5H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPNKUQBTDERHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)

![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2599915.png)

![7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2599918.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2599919.png)

![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2599920.png)

![4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599921.png)